molecular formula C6H12ClN3O B2712482 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride CAS No. 1955548-47-6

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2712482
CAS No.: 1955548-47-6
M. Wt: 177.63
InChI Key: YLTZLPMOPGOEPA-UHFFFAOYSA-N
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Description

1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C₆H₁₂ClN₃O and a molecular weight of 177.63 g/mol . It is supplied as a solid powder and should be stored at 4°C . The compound features a 1,2,4-triazole ring, a versatile scaffold well-documented in medicinal chemistry for its diverse biological activities . This structure is a key motif in several therapeutic agents, including antifungal drugs like fluconazole, anticancer agents like letrozole, and antiviral drugs . As a building block, this compound is valuable for further synthetic chemistry. The presence of both an ethanol group and the triazole ring provides reactive sites for chemical modification, enabling researchers to create novel derivatives and hybrid molecules for structure-activity relationship (SAR) studies . Scientific literature indicates that 1,2,4-triazole derivatives are frequently investigated for their potent anti-inflammatory properties; for instance, related compounds have demonstrated significant inhibition in egg albumin denaturation assays . Furthermore, the triazole core is associated with antimalarial activity against strains like Plasmodium falciparum 3D7, making it a pharmacophore of interest in infectious disease research . Other explored activities of similar compounds include anticancer, antimicrobial, and anticonvulsant effects, highlighting the broad potential of this chemical class in drug discovery and development . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-5-7-6(4(2)10)9-8-5;/h4,10H,3H2,1-2H3,(H,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTZLPMOPGOEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the reaction of ethyl hydrazinecarboxylate with acetic anhydride to form 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid. This intermediate is then reduced to 5-ethyl-1H-1,2,4-triazole-3-carboxaldehyde, which undergoes further reduction to yield 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve microwave-assisted synthesis, which offers advantages such as higher yields and shorter reaction times compared to traditional thermal procedures . This method involves the use of specific alkylating agents and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include substituted triazoles, aldehydes, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride exhibits notable antimicrobial properties. A study synthesized various triazole derivatives and screened them for activity against a range of pathogens. The results demonstrated that certain derivatives of triazoles, including those related to this compound, showed significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound has also been investigated for its anticancer properties. A study focused on the synthesis of triazole derivatives as anti-mitotic agents found that some compounds demonstrated potent antiproliferative activity in breast cancer cell lines. Specifically, derivatives similar to this compound were shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The application of this compound in agriculture could potentially enhance crop protection against fungal diseases. Studies have indicated that triazoles can disrupt fungal cell membrane synthesis, leading to effective control of various plant pathogens .

Material Science

Polymer Synthesis
In material science, the incorporation of triazole derivatives into polymer matrices has been explored for developing new materials with enhanced properties. The unique chemical structure of this compound allows for potential applications in creating polymers with improved thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Synthesis and screening of triazole derivativesIdentified significant antimicrobial activity against Staphylococcus aureus and E. coli.
Anticancer Research Evaluation of antiproliferative effectsDemonstrated inhibition of tubulin polymerization; induced apoptosis in breast cancer cells.
Agricultural Application Study Effectiveness as a fungicideShowed potential for controlling plant pathogens effectively.
Polymer Development Research Triazole incorporation into polymersEnhanced thermal stability and mechanical strength observed in new material formulations.

Mechanism of Action

The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared below with analogues differing in substituents, functional groups, or heterocyclic frameworks.

Table 1: Structural and Molecular Comparison
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key References
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride -OH group at C3, ethyl at C5 C₆H₁₂ClN₃O 193.64 1955548-47-6
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride -NH₂ group replaces -OH C₆H₁₃ClN₄ 176.65 1423033-12-8
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride Methyl at C5, -NH₂ at C3 C₅H₁₁ClN₄ 162.62 1803604-52-5
1-(1H-1,2,4-Triazol-3-yl)ethan-1-ol hydrochloride No ethyl substituent, -OH at C3 C₄H₈ClN₃O 149.58 2031260-40-7
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride Isoxazole-linked triazole, chlorophenyl C₂₀H₁₈ClN₅O₂ 404.85 Not provided

Key Differences and Implications

Functional Group Variations: The -OH group in the target compound (vs. The ethyl substituent at C5 (vs. methyl in ) increases hydrophobicity, which may influence receptor binding or metabolic stability.

Heterocyclic Modifications :

  • Compounds like the isoxazole-linked triazole in demonstrate how hybrid heterocycles expand pharmacological diversity, though synthetic complexity increases.

Safety Profiles :

  • The amine analogue () carries hazard statements (H302, H315, H318, H335) due to acute toxicity and respiratory irritation, suggesting stricter handling requirements compared to the alcohol derivative .

Biological Activity

1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the triazole family, which is known for its ability to interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Information:

  • IUPAC Name: 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride
  • Molecular Formula: C₆H₁₂ClN₃O
  • Molecular Weight: 177.63 g/mol
  • CAS Number: 1955548-47-6
  • Appearance: Powder
  • Storage Temperature: 4 °C
PropertyValue
Chemical FormulaC₆H₁₂ClN₃O
Molecular Weight177.63 g/mol
IUPAC Name1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride
PubChem CID122163926

Antimicrobial Properties

Research has shown that triazole derivatives exhibit notable antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. A study indicated that triazole compounds can disrupt cell wall synthesis and inhibit enzyme activity in pathogens, leading to their death .

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans32 μg/mL

Anticancer Activity

Triazoles are also noted for their anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. Research demonstrated that compounds with a triazole ring can induce apoptosis in cancer cells by activating caspase pathways .

Case Study:
A recent study investigated the effects of various triazole derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The triazole moiety facilitates the formation of hydrogen bonds and other non-covalent interactions with target sites.

Enzyme Inhibition

Triazoles often act as enzyme inhibitors. For instance, they can inhibit cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways in fungi and bacteria . This inhibition can lead to increased efficacy of co-administered drugs or reduced resistance in microbial strains.

Safety and Toxicity

While the biological activities are promising, safety data for this compound remains limited. Preliminary studies suggest that it may have moderate toxicity profiles; however, further research is needed to fully understand its safety in clinical applications.

Q & A

Q. What are the recommended synthetic routes for 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted hydrazines with nitriles or carboxylic acid derivatives. For example, triazole derivatives can be synthesized via refluxing intermediates with NaBH₄ in ethanol, as demonstrated for structurally related compounds (yields: 61–81%) . Optimization strategies include:

  • Solvent selection : Absolute ethanol enhances solubility and reduces side reactions.
  • Temperature control : Reflux conditions (e.g., 4–12 hours) improve reaction completion.
  • Purification : Recrystallization from ethanol/water mixtures (1:3) increases purity .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • IR spectroscopy : Identify functional groups (e.g., hydroxyl, triazole rings) via characteristic stretches (e.g., O-H at ~3200 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H-NMR : Confirm substituent positions (e.g., ethyl groups at δ 1.2–1.5 ppm, hydroxyl protons at δ 2.5–4.0 ppm) .
  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., triazole ring geometry, chloride ion coordination) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste management : Neutralize acidic byproducts (e.g., HCl) before disposal .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. low efficacy) be resolved?

Methodological Answer: Discrepancies may arise from assay variability or structural impurities. Mitigation strategies include:

  • Dose-response studies : Establish EC₅₀ values across multiple cell lines or microbial strains .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on triazole rings) .
  • Purity validation : Use HPLC-MS to confirm ≥95% purity, eliminating confounding impurities .

Q. What computational approaches are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding to fungal CYP51 (target for azole antifungals) using software like AutoDock Vina .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., hydroxyl group nucleophilicity) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH adjustment : Protonate the hydroxyl group (pKa ~10–12) to improve water solubility at physiological pH .

Q. What strategies are effective in scaling up synthesis while maintaining stereochemical purity?

Methodological Answer:

  • Catalytic optimization : Use chiral catalysts (e.g., Ru-BINAP) for enantioselective reduction of ketone intermediates .
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

Q. How can degradation products be identified and quantified under accelerated stability testing?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
  • LC-QTOF-MS : Characterize degradation products (e.g., triazole ring oxidation) with high mass accuracy .

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